molecular formula C19H21N3S B13523010 N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Cat. No.: B13523010
M. Wt: 323.5 g/mol
InChI Key: XYUDASLJSHFSGW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles and piperidines This compound is characterized by the presence of a benzylpiperidine moiety attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to form the desired intermediate. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide
  • Donepezil (2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one)

Uniqueness

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is unique due to its specific combination of the benzylpiperidine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H21N3S/c1-2-6-15(7-3-1)14-22-12-10-16(11-13-22)20-19-21-17-8-4-5-9-18(17)23-19/h1-9,16H,10-14H2,(H,20,21)

InChI Key

XYUDASLJSHFSGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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